Fmoc-3,4-dichloro-D-homophenylalanine
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Overview
Description
Fmoc-3,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring. The compound has the molecular formula C25H21Cl2NO4 and a molecular weight of 470.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-dichloro-D-homophenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 3,4-dichloro-D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Deprotected Amino Acid: Removal of the Fmoc group yields 3,4-dichloro-D-homophenylalanine
Scientific Research Applications
Fmoc-3,4-dichloro-D-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis
Medicinal Chemistry: The compound is used in the design and synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators
Biological Studies: It serves as a tool for studying protein structure and function, as well as for investigating enzyme-substrate interactions
Mechanism of Action
The mechanism of action of Fmoc-3,4-dichloro-D-homophenylalanine depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow further reactions
Biological Activity: When incorporated into peptides or proteins, the compound can influence the biological activity and stability of the resulting molecules
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,4-dichloro-L-homophenylalanine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity
Fmoc-3,4-dichloro-D-phenylalanine: Similar structure but lacks the additional methylene group present in homophenylalanine
Uniqueness
Fmoc-3,4-dichloro-D-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the dichloro substitution on the phenyl ring. This combination provides specific reactivity and stability, making it valuable in peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C25H21Cl2NO4 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30) |
InChI Key |
PFXPBECQTWZDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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